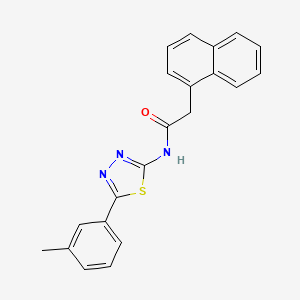
(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound featuring a bromophenyl group, a furan ring, and a thioxothiazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated acyl chloride under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.
Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the butanamide backbone through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.
Purification: Employing methods such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thioxothiazolidinone ring can be reduced to alcohols using reducing agents like NaBH4 (Sodium Borohydride).
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium Permanganate) or H2O2 (Hydrogen Peroxide) under acidic conditions.
Reduction: NaBH4 or LiAlH4 (Lithium Aluminium Hydride) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium Hydroxide).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thioxothiazolidinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors.
Biology
Antimicrobial Agents: The thioxothiazolidinone moiety is known for its antimicrobial properties.
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes due to its unique structural features.
Industry
Polymer Science: Used in the synthesis of polymers with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Inserts between DNA bases, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- (E)-N-(2-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (E)-N-(2-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the phenyl ring can significantly alter the compound’s reactivity and biological activity compared to its chloro- or fluoro- analogs.
- Electronic Properties : The bromine atom can influence the electronic distribution within the molecule, potentially enhancing its effectiveness in electronic applications.
This detailed overview provides a comprehensive understanding of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(2-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIAHOALNQFWHG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide](/img/structure/B2826379.png)
![2-{[1,1'-BIPHENYL]-4-AMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2826380.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)
![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)

![2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2826389.png)

![1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2826392.png)

![1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2826394.png)
